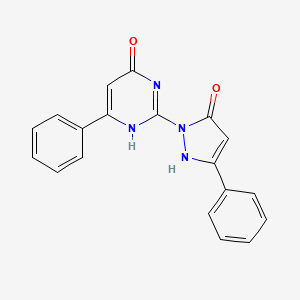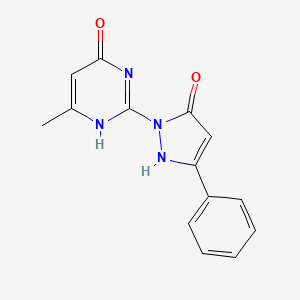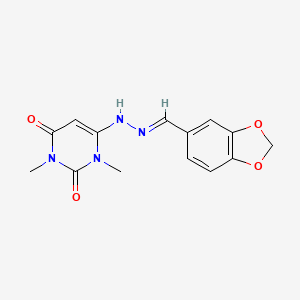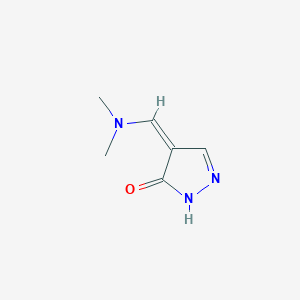![molecular formula C18H16ClN3O3 B7787328 (4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one](/img/structure/B7787328.png)
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one involves several synthetic routes. One common method includes the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion . The reaction conditions typically involve the use of non-polar cavities of cyclodextrins to host the compound, enhancing its physical, chemical, and biological characteristics .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial production are often proprietary and may involve advanced techniques to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and applications in drug development.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one include other chemical entities with comparable structures and properties. These compounds may share similar chemical reactivity and applications but may differ in specific details such as molecular weight, functional groups, and overall structure.
Uniqueness
This compound is unique in its specific chemical structure and properties, which distinguish it from other similar compounds. Its unique characteristics make it a valuable subject of study in various scientific fields and applications.
Properties
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylidene]pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-25-17-16(11-20-13-5-9-15(23)10-6-13)18(24)22(21-17)14-7-3-12(19)4-8-14/h3-11,20,23H,2H2,1H3/b16-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFUWNXWIDAUBX-WJDWOHSUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=O)C1=CNC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC\1=NN(C(=O)/C1=C\NC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{5-[(dimethylamino)methylidene]-6-oxo-4H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B7787251.png)
![Methyl 2-({[(benzyloxy)amino]methylidene}amino)thiophene-3-carboxylate](/img/structure/B7787277.png)
![methyl 2-[[(E)-2-(ethoxycarbonylcarbamoyl)-3-oxobut-1-enyl]amino]thiophene-3-carboxylate](/img/structure/B7787282.png)



![(3Z)-6-chloro-3-[(4-chloro-3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzothiopyran-4-one](/img/structure/B7787305.png)

![(4Z)-2-(4-chlorophenyl)-5-ethoxy-4-[(morpholin-4-ylamino)methylidene]pyrazol-3-one](/img/structure/B7787323.png)
![N'-(4-chlorophenyl)-2-nitro-N-[[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]amino]ethanimidamide](/img/structure/B7787334.png)
![2-cyano-N'-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]acetohydrazide](/img/structure/B7787337.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-4-carboximidamide](/img/structure/B7787360.png)
![N'-[(4-nitrophenyl)methoxy]pyridine-2-carboximidamide](/img/structure/B7787365.png)
![Methyl 2-[2-amino-2-[(6-chloropyridin-2-yl)hydrazinylidene]ethoxy]benzoate](/img/structure/B7787371.png)
